molecular formula C25H23N3O3S2 B471746 N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide CAS No. 426243-10-9

N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide

Cat. No.: B471746
CAS No.: 426243-10-9
M. Wt: 477.6g/mol
InChI Key: OCUZMKIFJWOKLF-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide is a complex organic compound with a unique structure that combines benzothiazole and benzamide moieties

Properties

CAS No.

426243-10-9

Molecular Formula

C25H23N3O3S2

Molecular Weight

477.6g/mol

IUPAC Name

N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C25H23N3O3S2/c1-3-31-19-11-8-17(9-12-19)26-23(29)15-32-25-28-21-13-10-18(14-22(21)33-25)27-24(30)20-7-5-4-6-16(20)2/h4-14H,3,15H2,1-2H3,(H,26,29)(H,27,30)

InChI Key

OCUZMKIFJWOKLF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Ethoxyanilino Group: The ethoxyanilino group is introduced through a nucleophilic substitution reaction, where 4-ethoxyaniline reacts with an appropriate electrophile.

    Attachment of the Oxoethyl Group: The oxoethyl group is attached via an acylation reaction, typically using an acyl chloride or anhydride.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with 2-methylbenzamide under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in organic electronics or as a component in advanced materials.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide
  • N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-methylbenzamide

Uniqueness

N-(2-{[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

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